molecular formula C20H29NO2S B2636360 N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 425401-20-3

N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide

Cat. No.: B2636360
CAS No.: 425401-20-3
M. Wt: 347.52
InChI Key: PXHJUOMTAWEPRU-UHFFFAOYSA-N
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Description

N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide is a chemical compound that features a unique structure combining an adamantane moiety with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-adamantyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity. The sulfonamide group can form hydrogen bonds and other interactions with the target, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-2,4-dimethylbenzenesulfonamide: Similar structure but lacks the ethyl linker.

    N-(1-adamantyl)benzenesulfonamide: Similar structure but lacks the methyl groups on the benzene ring.

    N-(2-adamantyl)ethylbenzenesulfonamide: Similar structure but lacks the dimethyl substitution on the benzene ring.

Uniqueness

N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide is unique due to the presence of both the adamantane moiety and the dimethyl-substituted benzenesulfonamide group. This combination provides distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c1-12-4-5-19(13(2)6-12)24(22,23)21-14(3)20-17-8-15-7-16(10-17)11-18(20)9-15/h4-6,14-18,20-21H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHJUOMTAWEPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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